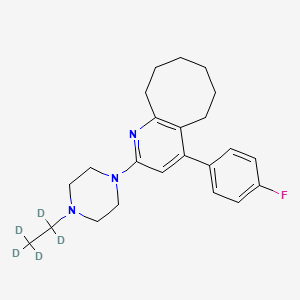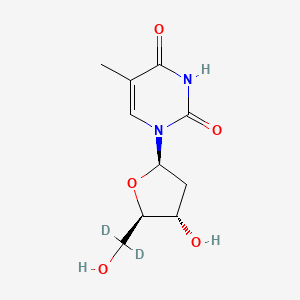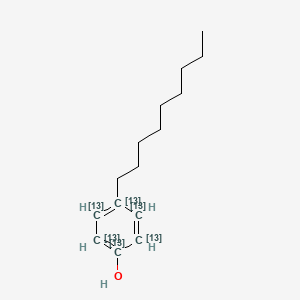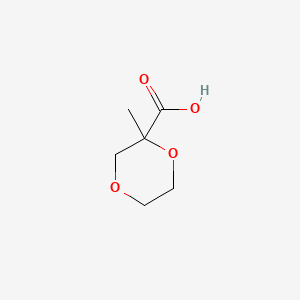
Muscimol-15N,d2 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Muscimol-15N,d2 Hydrochloride: is a stable isotope-labeled compound, specifically a derivative of muscimol. Muscimol itself is a potent psychoactive compound found in certain mushrooms, such as Amanita muscaria. The labeled version, this compound, is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways, environmental pollutants, and clinical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Muscimol-15N,d2 Hydrochloride involves the incorporation of deuterium and nitrogen isotopes into the muscimol molecule. This is typically achieved using deuterated reagents and isotope-labeled nitrogen sources. The process requires careful control of reaction conditions to ensure the correct incorporation of isotopes without altering the core structure of muscimol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotope-labeled reagents and ensure the purity and consistency of the final product. Quality control measures are critical to maintain the integrity of the labeled compound .
化学反応の分析
Types of Reactions: Muscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学的研究の応用
Chemistry: Muscimol-15N,d2 Hydrochloride is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
Biology: In biological research, this compound is used to study metabolic pathways in vivo. The stable isotope labeling allows researchers to trace the metabolic fate of muscimol and its derivatives in biological systems.
Medicine: Clinically, this compound is used in diagnostic imaging and newborn screening. It helps in the detection and diagnosis of various diseases by providing detailed information about metabolic processes.
Industry: In the industrial sector, this compound is used as a standard for environmental pollutant detection. It helps in the analysis of air, water, soil, sediment, and food samples for contamination.
作用機序
Muscimol-15N,d2 Hydrochloride exerts its effects by acting as an agonist at gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor. By mimicking the inhibitory neurotransmitter GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
類似化合物との比較
Muscimol: The parent compound, which is not isotope-labeled.
Ibotenic Acid: Another psychoactive compound found in Amanita mushrooms, which is a precursor to muscimol.
Muscazone: A compound structurally related to muscimol, also found in Amanita mushrooms.
Uniqueness: Muscimol-15N,d2 Hydrochloride is unique due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and environmental pollutants. This makes it a valuable tool in scientific research, providing insights that are not possible with the unlabeled compound .
特性
CAS番号 |
1346602-01-4 |
|---|---|
分子式 |
C4H7ClN2O2 |
分子量 |
153.567 |
IUPAC名 |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
InChIキー |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
SMILES |
C1=C(ONC1=O)CN.Cl |
同義語 |
5-Aminomethyl-3-hydroxyisoxazole-15N,d2 Hydrochloride; 5-(Aminomethyl)-3(2H)-isoxazolone-15N,d2 Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3'-13C]Thymidine](/img/structure/B584016.png)



![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)


![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

![[3'-13C]Uridine](/img/structure/B584035.png)

